![molecular formula C11H10O3 B11905776 (1R,1aR,7bS)-1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid CAS No. 860265-69-6](/img/structure/B11905776.png)
(1R,1aR,7bS)-1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid
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Overview
Description
(1R,1aR,7bS)-1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid is a complex organic compound characterized by its unique cyclopropane ring fused to a chromene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,1aR,7bS)-1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of a suitable chromene derivative, followed by carboxylation. The reaction conditions often require the use of strong bases and specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency in large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nucleophiles such as halides, under conditions like reflux in polar solvents.
Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Neurodegenerative Disease Research
One of the most promising applications of (1R,1aR,7bS)-1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid is in the context of neurodegenerative diseases such as Alzheimer’s disease. Research indicates that compounds with similar structures can act as modulators of γ-secretase proteins, which are crucial in the formation of amyloid-beta plaques associated with Alzheimer’s disease . This suggests that the compound may have therapeutic potential in treating or managing neurodegenerative disorders.
Pharmacological Properties
Preliminary studies suggest that this compound may exhibit various pharmacological properties. Compounds with similar bicyclic structures have been linked to:
- Anti-inflammatory effects
- Antioxidant activity
- Anticancer properties
Further research is necessary to elucidate the specific mechanisms through which this compound exerts these effects.
Organic Synthesis Applications
The unique structure of this compound allows for innovative applications in organic synthesis:
- Photochemical Reactions : Recent advancements have shown that carboxylic acids can be modified using light-induced reactions. This method opens new pathways for synthesizing derivatives that could enhance biological activity or improve drug delivery systems .
- Selective Transformations : The development of new methodologies allows for selective transformations at carboxyl groups without requiring extensive protection strategies. This capability is particularly useful in drug development where maintaining structural integrity is crucial .
Mechanism of Action
The mechanism of action of (1R,1aR,7bS)-1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
- (1R,1aR,7bS)-1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid methyl ester
- This compound ethyl ester
Comparison: Compared to its methyl and ethyl ester derivatives, this compound exhibits distinct chemical reactivity and biological activity. The free carboxylic acid group in the parent compound allows for a wider range of chemical modifications and interactions with biological targets, making it more versatile in research and industrial applications.
Biological Activity
(1R,1aR,7bS)-1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This article provides a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the molecular formula C11H10O3 and has been cataloged under the PubChem CID 70700616. Its structure features a cyclopropane ring fused to a chromene moiety, which is significant for its biological interactions .
Research indicates that this compound functions as a γ-secretase modulator . γ-Secretase is an enzyme complex involved in the cleavage of amyloid precursor protein (APP), leading to the production of amyloid-beta peptides associated with Alzheimer's disease pathology. By modulating this enzyme's activity, the compound may reduce the formation of neurotoxic amyloid plaques .
Neuroprotective Effects
Studies have shown that compounds similar to this compound exhibit neuroprotective effects. These effects are attributed to their ability to decrease amyloid-beta levels and improve cognitive function in animal models of Alzheimer's disease. For instance:
- Case Study : A study demonstrated that administration of γ-secretase modulators led to improved memory performance in transgenic mice models expressing human APP .
Anti-inflammatory Properties
The compound also shows potential anti-inflammatory properties. In vitro studies indicate that it can inhibit pro-inflammatory cytokine production in microglial cells, which play a crucial role in neuroinflammation associated with neurodegenerative disorders.
- Research Finding : Inflammatory markers such as TNF-α and IL-6 were significantly reduced when treated with related compounds in cell culture experiments .
Data Table: Summary of Biological Activities
Activity Type | Effect | Reference |
---|---|---|
Neuroprotection | Reduces amyloid-beta production | |
Anti-inflammatory | Inhibits TNF-α and IL-6 production | |
Cognitive Improvement | Enhances memory performance in mice |
Synthesis and Modification
Recent advancements have been made in the synthetic methodologies for modifying carboxylic acids like this compound using photochemical techniques. These methods enhance the functionalization of carboxylic acids for improved biological activity and specificity .
Properties
CAS No. |
860265-69-6 |
---|---|
Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
(1R,1aR,7bS)-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-1-carboxylic acid |
InChI |
InChI=1S/C11H10O3/c12-11(13)10-7-5-14-8-4-2-1-3-6(8)9(7)10/h1-4,7,9-10H,5H2,(H,12,13)/t7-,9+,10+/m1/s1 |
InChI Key |
PFHGDLDIFTYQNA-JEZHCXPESA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H]([C@H]2C(=O)O)C3=CC=CC=C3O1 |
Canonical SMILES |
C1C2C(C2C(=O)O)C3=CC=CC=C3O1 |
Origin of Product |
United States |
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